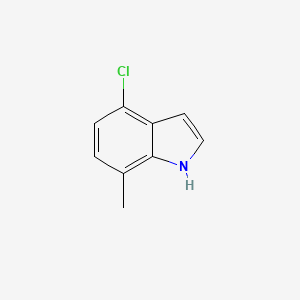

4-Chloro-7-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAIQOKZWGJPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646683 | |

| Record name | 4-Chloro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61258-70-6 | |

| Record name | 4-Chloro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: A Building Block of Strategic Importance

An In-depth Technical Guide to the Structural Properties of 4-Chloro-7-methyl-1H-indole

In the landscape of modern drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its unique electronic properties and versatile reactivity have made it a privileged structure in countless therapeutic agents and functional materials. Within this vast chemical space, substituted indoles offer a nuanced toolkit for fine-tuning molecular properties. This compound is one such molecule—a strategically substituted building block whose structural characteristics are critical to its function as a synthetic intermediate.

This guide provides an in-depth analysis of the structural properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this molecule. We will move beyond simple data recitation to explore the causal relationships between its structure and its empirical characteristics, providing field-proven insights into its synthesis, characterization, and reactivity.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. The core identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 61258-70-6 | [1] |

| Molecular Formula | C₉H₈ClN | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C=CN2 | [1] |

| InChIKey | VJAIQOKZWGJPDB-UHFFFAOYSA-N | [1] |

While extensive experimental data on the bulk physical properties are not widely published, we can infer key characteristics based on its structure and data from analogous compounds.

| Property | Predicted Value / Observation | Justification |

| Physical Form | Solid at room temperature | The related 4-chloro-1-methyl-1H-indole is a solid. The increased molecular weight and potential for hydrogen bonding in the N-H indole favor a solid state. |

| Melting Point | Not experimentally reported in available literature. | - |

| Boiling Point | Not experimentally reported in available literature. | - |

| Solubility | Low solubility in water. Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate, Methanol). | The indole nucleus is largely nonpolar, and while the N-H bond allows for hydrogen bonding, the molecule is dominated by its hydrophobic carbocyclic and heterocyclic rings.[2] |

Spectroscopic Signature: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of a molecule's hydrogen and carbon framework. The predicted chemical shifts (δ) in ppm are relative to tetramethylsilane (TMS).

The proton spectrum is anticipated to show distinct signals for the aromatic protons, the N-H proton, and the methyl group. The electron-withdrawing nature of the chlorine atom at the C4 position will deshield (shift downfield) adjacent protons, primarily H5. Conversely, the electron-donating methyl group at C7 will shield (shift upfield) the N-H proton and influence the adjacent H6.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Justification |

| N-H (H1) | ~8.1-8.3 | broad singlet (br s) | The N-H proton of indoles is typically found in this region. The adjacent C7-methyl group may impart slight shielding.[3] |

| H2 | ~7.1-7.3 | triplet (t) or dd | Coupled to H3 and weakly to N-H. Often appears as a triplet or doublet of doublets in substituted indoles. |

| H3 | ~6.5-6.7 | triplet (t) or dd | Coupled to H2 and weakly to N-H. Shielded relative to other aromatic protons due to the pyrrole ring's electron density. |

| H5 | ~7.2-7.4 | doublet (d) | Deshielded by the adjacent C4-Cl. Coupled to H6, resulting in a doublet. Based on data for 4-bromoindoles.[3] |

| H6 | ~6.9-7.1 | doublet (d) | Coupled to H5, resulting in a doublet. Shielded relative to H5. |

| -CH₃ (C7) | ~2.4-2.6 | singlet (s) | Aromatic methyl groups typically appear in this region. |

The carbon spectrum provides complementary information. The C4 carbon, directly attached to the chlorine atom, will be significantly deshielded.

| Carbon | Predicted δ (ppm) | Justification |

| C2 | ~123-125 | Standard chemical shift for the C2 position in indoles. |

| C3 | ~101-103 | Highly shielded carbon characteristic of the indole C3 position. |

| C3a | ~127-129 | Bridgehead carbon, influenced by the C4-Cl substituent. |

| C4 | ~129-131 | Directly attached to the electronegative chlorine, causing a downfield shift. |

| C5 | ~121-123 | Influenced by the adjacent C4-Cl. |

| C6 | ~120-122 | Less affected by the substituents. |

| C7 | ~118-120 | Directly attached to the electron-donating methyl group, causing a slight upfield shift compared to an unsubstituted C7. |

| C7a | ~135-137 | Bridgehead carbon, influenced by the C7-methyl group. |

| -CH₃ | ~16-18 | Typical range for an aromatic methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for structural confirmation.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. A critical feature will be the isotopic pattern characteristic of a molecule containing one chlorine atom. We predict a strong signal at m/z = 165 (corresponding to the ³⁵Cl isotope) and a smaller signal at m/z = 167 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1 .

-

Key Fragmentation Pathways:

-

Loss of HCl: A potential fragmentation involves the loss of a hydrogen and the chlorine atom, leading to a fragment at m/z = 129 .

-

Loss of Methyl Radical: Cleavage of the methyl group would result in a fragment at m/z = 150 .

-

Retro-Diels-Alder type fragmentation of the pyrrole ring could also occur, though it is less common for the parent ion.

-

Infrared (IR) Spectroscopy

The IR spectrum will highlight the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| ~3400-3450 | N-H stretch | Sharp, distinct peak. Characteristic of the indole N-H group.[4] |

| ~3050-3150 | Aromatic C-H stretch | Medium to weak peaks. |

| ~2850-2950 | Aliphatic C-H stretch | Weak peaks from the methyl group. |

| ~1570-1620 | C=C aromatic ring stretch | Multiple medium to strong peaks. |

| ~1450-1470 | C=C aromatic ring stretch | Multiple medium to strong peaks. |

| ~700-850 | C-Cl stretch | Medium to strong peak in the fingerprint region. |

Synthesis and Chemical Reactivity

A Validated Synthetic Pathway: The Leimgruber-Batcho Indole Synthesis

While several methods exist for indole synthesis, the Leimgruber-Batcho synthesis is particularly well-suited for producing this compound due to its high efficiency and the accessibility of the required starting material, 3-chloro-6-nitrotoluene.[5] This two-step process is a robust alternative to the classic Fischer indole synthesis and is widely used in industrial settings.[6]

Causality of the Method: The synthesis leverages the increased acidity of the benzylic protons of the o-nitrotoluene starting material. These protons are readily deprotonated to form a carbanion, which then reacts with a formamide acetal to generate a key enamine intermediate. The subsequent reduction of the nitro group triggers a spontaneous intramolecular cyclization to form the indole ring.

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Step 1: Enamine Formation

-

To a solution of 3-chloro-6-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF, ~3 mL per mmol of starting material) in a flask equipped with a reflux condenser and nitrogen inlet, add pyrrolidine (1.2 eq).

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) to the mixture.

-

Heat the solution to reflux (typically 110-120 °C) for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure using a rotary evaporator. The resulting crude product is the intermediate enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Carefully add a catalytic amount of Raney Nickel (~5-10% by weight) to the solution under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas (H₂, typically 50-100 psi) or, alternatively, use a chemical hydrogen source like hydrazine hydrate added cautiously.

-

Stir the mixture vigorously at room temperature until the reduction and cyclization are complete (monitor by TLC or LC-MS).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Predicted Chemical Reactivity

The reactivity of the indole nucleus is dominated by its electron-rich nature, making it highly susceptible to electrophilic aromatic substitution , primarily at the C3 position.[7] The substituents on the benzene ring modulate this reactivity.

-

C4-Chloro Group: This electron-withdrawing group deactivates the benzene ring towards further electrophilic substitution.

-

C7-Methyl Group: This electron-donating group slightly activates the benzene ring.

-

Overall Effect: The pyrrole ring remains the most reactive part of the molecule. Electrophiles will overwhelmingly attack the C3 position. If forcing conditions are used to achieve substitution on the benzene ring, the directing effects of the existing substituents would need to be considered.

Caption: Reactivity map of this compound highlighting key reactive sites.

Standard Operating Protocol: NMR Sample Preparation and Analysis

To ensure trustworthy and reproducible data, a standardized protocol for sample characterization is essential.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification and purity assessment of a synthesized batch of this compound.

Materials:

-

Sample of this compound

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% TMS

-

NMR Tube (5 mm, high precision)

-

Pasteur pipette

-

Vial and spatula

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample into a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a good first choice due to its commonality and ability to dissolve many organics).

-

Gently agitate the vial to ensure the sample is fully dissolved. If solubility is an issue, DMSO-d₆ can be used as an alternative.

-

Transfer the solution into the NMR tube using the Pasteur pipette. Ensure the liquid height is within the optimal range for the spectrometer (typically ~4 cm).

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Spectrum: Acquire a standard proton spectrum (e.g., 16 scans, 1-2 second relaxation delay).

-

¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more, depending on sample concentration) with a longer relaxation delay (e.g., 2-5 seconds).

-

(Optional) Acquire advanced spectra like COSY (¹H-¹H correlation) or HSQC (¹H-¹³C correlation) to unambiguously assign proton and carbon signals.

-

-

Data Processing and Interpretation:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0 ppm.

-

Calibrate the ¹³C spectrum by setting the solvent peak (e.g., CDCl₃ triplet at 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to confirm that the spectrum matches the predicted structure of this compound.

-

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly derived from its specific structural and electronic properties. The presence of the chloro and methyl groups at the C4 and C7 positions, respectively, creates a unique electronic environment that influences its spectroscopic signature and directs its chemical reactivity. While a complete experimental dataset is not yet available in the public domain, a rigorous, predictive analysis based on established chemical principles and data from analogous structures provides a robust framework for its synthesis, characterization, and application. This guide serves as a foundational resource for scientists looking to leverage this important molecule in their research and development endeavors.

References

-

SpectraBase. (n.d.). 4-chloro-1-(3-chlorobenzyl)-7-methyl-1H-indole-2,3-dione - Optional[1H NMR] - Spectrum. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). 4-chloro-7-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indole-2,3-dione - Optional[1H NMR] - Spectrum. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for a related publication on substituted indoles. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (2023). Leimgruber–Batcho indole synthesis. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PubMed Central. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24729284, this compound. PubChem. Retrieved January 7, 2026, from [Link]

-

J&K Scientific LLC. (2021). Fischer Indole Synthesis. Retrieved January 7, 2026, from [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Retrieved from [Link]

- Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 275-291). John Wiley & Sons, Inc.

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved January 7, 2026, from [Link]

-

SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved January 7, 2026, from [Link]

-

SynArchive. (n.d.). Leimgruber-Batcho Indole Synthesis. Retrieved January 7, 2026, from [Link]

-

Cundy, D. J., & Taylor, D. (2007). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 5(19), 3145-3151. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-chloro-. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-methyl-. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. PubChem. Retrieved January 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | C9H8ClN | CID 24729284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Indole [webbook.nist.gov]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound(61258-70-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-7-methyl-1H-indole: Properties, Synthesis, and Applications in Modern Chemistry

In the landscape of modern medicinal and materials chemistry, the indole scaffold remains a cornerstone of innovation. Its versatile structure provides a template for a vast array of biologically active molecules and functional materials. Among the myriad of substituted indoles, 4-Chloro-7-methyl-1H-indole emerges as a particularly valuable building block, offering unique steric and electronic properties that are highly sought after in drug discovery and organic synthesis. This guide provides an in-depth technical overview of this compound, from its fundamental chemical data to its practical applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Physicochemical Profile

This compound is a halogenated and alkylated derivative of indole. The presence of a chlorine atom at the 4-position and a methyl group at the 7-position of the indole ring significantly influences its reactivity and biological activity compared to the parent indole.

Structural and Molecular Data

A clear understanding of the molecular and structural properties of this compound is fundamental for its application in synthesis and molecular modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | [1][2] |

| Molecular Weight | 165.62 g/mol | [1][2] |

| CAS Number | 61258-70-6 | [1][2] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C9H8ClN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | [1] |

| InChIKey | VJAIQOKZWGJPDB-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C2C(=C(C=C1)Cl)C=CN2 | [1] |

| Physical Form | Solid | [3] |

Physicochemical Properties (Computed)

The following table summarizes key computed physicochemical properties that are crucial for predicting the behavior of this compound in various solvent systems and its potential for biological activity.

| Property | Value | Source |

| XLogP3 | 2.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 165.0345270 Da | [1] |

| Topological Polar Surface Area | 15.8 Ų | [1] |

Synthesis and Purification: A Strategic Approach

The synthesis of substituted indoles like this compound can be approached through various established methods. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the need for regiochemical control. A common and effective strategy involves the Fischer indole synthesis or variations thereof, starting from a suitably substituted phenylhydrazine and a ketone or aldehyde.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, highlighting the key transformations.

Sources

Physical and chemical properties of 4-Chloro-7-methyl-1H-indole

An In-Depth Technical Guide to 4-Chloro-7-methyl-1H-indole: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules, from neurotransmitters to anticancer agents.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. This technical guide provides a comprehensive overview of a specific substituted indole, this compound, a versatile building block with significant potential in the synthesis of novel therapeutic agents.

This document delves into the core physicochemical properties, detailed synthetic protocols, and characteristic reactivity of this compound. By providing a blend of theoretical principles and practical insights, this guide aims to empower researchers in leveraging this compound for the development of next-generation pharmaceuticals.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective utilization in synthesis and drug development. This section outlines the key characteristics of this compound.

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below, providing a quick reference for molecular weight, formula, and registration numbers.[3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | [3] |

| Molecular Weight | 165.62 g/mol | [3][4] |

| CAS Number | 61258-70-6 | [3] |

| IUPAC Name | This compound | [3] |

Predicted Physicochemical Data

While experimental data for some properties are not extensively reported, computational models provide valuable estimates for parameters crucial in drug discovery, such as lipophilicity and polar surface area.

| Property | Predicted Value | Source |

| XLogP3-AA | 3 | [4] |

| Topological Polar Surface Area | 15.8 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 0 | [4] |

| Rotatable Bond Count | 0 | [4] |

Solubility Profile

Based on its chemical structure—a largely nonpolar indole core with a halogen substituent—this compound is expected to exhibit poor solubility in water but good solubility in common organic solvents. This is a critical consideration for reaction setup, purification, and formulation.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions can solvate the indole ring.[5] |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the indole N-H group.[5] |

| Nonpolar | Toluene, Hexane | Moderate to High | "Like dissolves like" principle; favorable van der Waals interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | Good solvation for a wide range of organic compounds. |

| Aqueous | Water | Low | The hydrophobic indole backbone limits solubility. |

Spectroscopic Characterization

Unambiguous structural elucidation is critical in chemical synthesis. This section details the expected spectroscopic data for this compound based on available information for the parent compound and closely related analogs.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The expected chemical shifts for this compound are presented below.

¹H NMR (Expected Chemical Shifts in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~8.1 (broad) | s | - |

| H2 | ~7.2 | t | ~2.5 |

| H3 | ~6.6 | t | ~2.5 |

| H5 | ~7.0 | d | ~8.0 |

| H6 | ~6.9 | d | ~8.0 |

| -CH₃ | ~2.5 | s | - |

¹³C NMR (Expected Chemical Shifts in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~124 |

| C3 | ~101 |

| C3a | ~128 |

| C4 | ~125 (bearing Cl) |

| C5 | ~121 |

| C6 | ~120 |

| C7 | ~118 (bearing CH₃) |

| C7a | ~135 |

| -CH₃ | ~16 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for this compound are tabulated below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3300 | Medium, sharp |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| C=C Aromatic Ring Stretch | 1600-1450 | Medium to Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 165, with a characteristic M+2 peak at m/z 167 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.

Expected Fragmentation Pattern:

-

Loss of HCl: A peak at m/z 129 corresponding to the loss of a hydrogen and a chlorine atom.

-

Loss of CH₃: A peak at m/z 150 corresponding to the loss of the methyl group.

-

Retro-Diels-Alder: Fragmentation of the pyrrole ring can lead to various smaller fragments.

Synthesis of this compound

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from phenylhydrazines and carbonyl compounds under acidic conditions.[1][6] This section outlines a detailed protocol for the synthesis of this compound via this classic reaction.

Reaction Principle: The Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.[1]

Figure 1: General workflow of the Fischer indole synthesis.

Experimental Protocol

Materials:

-

3-Chloro-6-methylphenylhydrazine hydrochloride

-

Pyruvic aldehyde dimethyl acetal

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Hydrazone Formation: To a solution of 3-chloro-6-methylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add pyruvic aldehyde dimethyl acetal. The reaction is typically stirred at room temperature until the formation of the hydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Indolization: The solvent is removed under reduced pressure, and the crude hydrazone is added to the acid catalyst (e.g., preheated polyphosphoric acid) at an elevated temperature (typically 80-120 °C). The reaction mixture is stirred vigorously for a specified time until the cyclization is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a mixture of ice and water. The aqueous layer is neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Chemical Reactivity and Derivatization

The indole nucleus is electron-rich, making it susceptible to electrophilic attack. The presence of the chloro and methyl substituents on the benzene ring of this compound influences its reactivity profile.

Electrophilic Aromatic Substitution

The C3 position of the indole ring is the most nucleophilic and is the primary site for electrophilic substitution.[7][8][9][10][11]

Figure 2: Common electrophilic substitution reactions at the C3 position of the indole ring.

-

Vilsmeier-Haack Reaction: Formylation at the C3 position can be achieved using the Vilsmeier reagent (POCl₃/DMF), yielding this compound-3-carbaldehyde, a key intermediate for further functionalization.[2][12][13][14]

-

Mannich Reaction: Reaction with formaldehyde and a secondary amine affords the corresponding gramine derivative, which is a versatile precursor for introducing various substituents at the C3-methyl position.

-

Friedel-Crafts Acylation: Acylation at C3 can be accomplished using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

N-Functionalization

The nitrogen atom of the indole ring can be functionalized through various reactions.

-

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) followed by reaction with an alkyl halide to introduce an alkyl group.[3][15][16][17] This modification is often crucial for modulating the biological activity of indole-based compounds.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce aryl groups at the nitrogen position.

-

N-Sulfonylation/Acylation: The nitrogen can be protected with sulfonyl or acyl groups to modify its reactivity and electronic properties.

Applications in Drug Discovery and Development

Substituted indoles are prevalent in a wide range of pharmaceuticals due to their ability to interact with various biological targets. This compound serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications in areas such as:

-

Oncology: As precursors to kinase inhibitors and other anticancer agents.[1]

-

Central Nervous System (CNS) Disorders: For the development of agonists or antagonists for various receptors.

-

Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.

The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited by medicinal chemists to fine-tune the pharmacological profile of lead compounds.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical assistance.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the development of novel bioactive molecules. This technical guide has provided a comprehensive overview of its key characteristics, a detailed synthetic protocol, and an exploration of its chemical reactivity, offering a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- Fischer, E. (1883). Ueber die Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [URL not available]

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [URL not available]

- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. [URL not available]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Banerji, J., Dutta, U., Basak, B., Saha, M., Budzikiewicz, H., & Chatterjee, A. (2001). Electrophilic substitution reactions of indole: Part XX - Use of montmorillonite clay K-10. Indian Journal of Chemistry - Section B, 40(10), 981-984. [URL not available]

-

ResearchGate. (n.d.). Reactivity comparison between indole and pyrrole rings. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic bands in the FT-IR spectra (cm −1 ) of the synthesized compounds. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) substituted pyrazoles and other related compounds. Current Chemistry Letters, 2(4), 187-194. [URL not available]

- MDPI. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 25(18), 4248. [URL not available]

-

YouTube. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. The Organic Chemistry Tutor. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 778-784. [URL not available]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [URL not available]

-

BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

-

NIST. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [URL not available]

-

ResearchGate. (n.d.). 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... Retrieved from [Link]

-

University of Rochester. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Indian Journal of Chemistry. (2001). Electrophilic substitution reactions of indole: Part XX - Use of montmorillonite clay K-10. Indian Journal of Chemistry - Section B, 40(10), 981-984. [URL not available]

- Google Patents. (n.d.). Process for n-alkylation of indoles.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3298. [URL not available]

- NIH. (2019). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 25(4), 943-947. [URL not available]

- Royal Society of Chemistry. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28247-28251. [URL not available]

-

LibreTexts. (2023, August 29). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-1-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Spectroscopy Online. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 25(11), 24-33. [URL not available]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]

- 4. This compound | C9H8ClN | CID 24729284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. name-reaction.com [name-reaction.com]

- 15. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 16. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-methyl-1H-indole (CAS Number: 61258-70-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Chloro-7-methyl-1H-indole, assigned the CAS number 61258-70-6, is a halogenated and methylated derivative of the indole scaffold. The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The strategic placement of a chloro group at the 4-position and a methyl group at the 7-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering valuable insights for its application in synthetic chemistry, drug discovery, and materials science.

Chemical Identity and Molecular Structure

A precise understanding of the chemical identity and structure is fundamental to the study of any compound.

| Identifier | Value | Source |

| CAS Number | 61258-70-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₈ClN | PubChem[1] |

| Molecular Weight | 165.62 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C=CN2 | PubChem[1] |

| InChI Key | VJAIQOKZWGJPDB-UHFFFAOYSA-N | PubChem[1] |

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The chlorine atom is attached to the C4 position of the benzene ring, and the methyl group is at the C7 position.

Caption: Chemical structure of this compound.

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are not widely available in the public domain. Therefore, this section presents a combination of available data from commercial suppliers and predicted values from computational models. It is crucial to note that predicted values should be used as estimations and validated experimentally.

| Property | Value | Method | Source |

| Physical State | Solid | - | Sigma-Aldrich[2] |

| Melting Point | Not available | - | - |

| Boiling Point | 307.5 ± 22.0 °C | Predicted | ChemicalBook[3] |

| Density | 1.273 ± 0.06 g/cm³ | Predicted | ChemicalBook[3] |

| Water Solubility | Not available | - | - |

| logP (Octanol-Water Partition Coefficient) | 3.0 | Predicted | PubChemLite[4] |

| pKa | 15.78 ± 0.30 | Predicted | ChemicalBook[3] |

Expertise & Experience Insights: The predicted high boiling point is consistent with the presence of a polar N-H group capable of hydrogen bonding and the overall planarity of the bicyclic system, which allows for efficient crystal packing. The predicted logP value of 3.0 suggests that this compound is a lipophilic compound with poor aqueous solubility. This has significant implications for its formulation and delivery in biological systems, often necessitating the use of organic co-solvents or specialized formulation strategies. The predicted pKa of the N-H proton is in the expected range for indoles, indicating it is a very weak acid.

Synthesis and Purification

The synthesis of substituted indoles is a well-established field in organic chemistry. The Fischer indole synthesis is a classical and versatile method for preparing indoles from arylhydrazines and carbonyl compounds.[5][6][7]

Proposed Synthetic Pathway: Fischer Indole Synthesis

A plausible synthetic route to this compound is via the Fischer indole synthesis, starting from (3-chloro-6-methylphenyl)hydrazine and a suitable two-carbon synthon like pyruvic acid, followed by decarboxylation.

Caption: Proposed Fischer indole synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis and should be optimized for this specific substrate.

-

Hydrazone Formation:

-

To a solution of (3-chloro-6-methylphenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add pyruvic acid (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

The intermediate hydrazone can be isolated by filtration or used directly in the next step.

-

-

Indolization:

-

Add the hydrazone to a pre-heated acidic catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and a high-boiling solvent (e.g., Dowtherm A).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 180 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by carefully pouring it onto ice water.

-

Neutralize the mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the crude indole-2-carboxylic acid derivative.

-

-

Purification of the Intermediate:

-

Collect the crude product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Decarboxylation:

-

Heat the purified this compound-2-carboxylic acid neat or in a high-boiling solvent (e.g., quinoline) with a copper catalyst at high temperatures (typically >200 °C).

-

Monitor the evolution of CO₂ to determine the reaction's endpoint.

-

-

Final Purification:

-

The resulting crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Trustworthiness through Self-Validation: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS) to confirm the formation of the desired product and identify any side products. The structure of the final compound must be rigorously confirmed by spectroscopic methods as outlined in the next section.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The N-H proton will likely appear as a broad singlet. The methyl group will be a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl and amino groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic rings in the 1600-1450 cm⁻¹ region.

-

A C-Cl stretching vibration, which is expected in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 165. The presence of a chlorine atom will be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₉H₈ClN).

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Applications and Research Interest

Substituted indoles are of significant interest in drug discovery. The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while the methyl group can modulate binding to biological targets. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, anticancer, anti-inflammatory, and antiviral agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

PubChemLite. (n.d.). 7-chloro-4-methyl-1h-indole (C9H8ClN). Retrieved from [Link][4]

-

J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis. Retrieved from [Link][5]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link][6]

Sources

- 1. This compound | C9H8ClN | CID 24729284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 61258-70-6 [sigmaaldrich.com]

- 3. 941294-27-5 CAS MSDS (7-Chloro-4-methyl-1H-indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. PubChemLite - 7-chloro-4-methyl-1h-indole (C9H8ClN) [pubchemlite.lcsb.uni.lu]

- 5. jk-sci.com [jk-sci.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemistry of Substituted Indoles

Abstract

The indole scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged structure in medicinal chemistry.[3] This guide provides an in-depth exploration of the synthesis and functionalization of substituted indoles, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing indole reactivity, survey classical and modern methods for constructing the indole core, and detail strategies for its regioselective functionalization. The discussion emphasizes the causality behind experimental choices, providing not just protocols but a framework for rational design in the synthesis of complex indole derivatives.

The Indole Nucleus: Electronic Structure and Reactivity

The indole molecule consists of a benzene ring fused to a pyrrole ring.[2][4] This fusion results in a bicyclic aromatic system with 10 π-electrons, conforming to Hückel's rule. The nitrogen atom's lone pair participates in the aromatic system, rendering the pyrrole moiety significantly electron-rich. This electronic characteristic is the primary driver of indole's reactivity.

Electrophilic Aromatic Substitution (EAS) is the hallmark reaction of indole. Due to the high electron density of the pyrrole ring, substitution occurs preferentially on this part of the molecule.[4][5] A critical aspect of indole chemistry is the regioselectivity of this substitution. Attack by an electrophile at the C3 position is overwhelmingly favored over attack at C2.[6][7][8]

The rationale for this preference can be understood by examining the stability of the cationic intermediates (Wheland intermediates) formed during the reaction.

-

Attack at C3: The positive charge is delocalized over the C2 atom and the nitrogen atom. Crucially, the aromaticity of the benzene ring is preserved in one of the key resonance structures.

-

Attack at C2: The positive charge is localized primarily on the nitrogen atom, which disrupts the aromatic sextet of the benzene ring.

Therefore, the intermediate for C3 substitution is more stable, leading to a lower activation energy for this pathway.[6]

Caption: Regioselectivity of electrophilic substitution on the indole ring.

Foundational Strategies for Indole Core Synthesis

The construction of the indole ring system is a mature field of organic synthesis, with several named reactions remaining indispensable tools. The choice of method depends on the availability of starting materials and the desired substitution pattern on the final product.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[9] The reaction involves heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[9][10][11]

Mechanism: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an enamine. A key[10][10]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the aromatic indole core.[9][11] Isotopic labeling studies confirm that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring.[9]

Caption: Simplified workflow of the Fischer Indole Synthesis mechanism.

Buchwald Modification: A significant advancement involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis and expands its scope.[9][12]

Larock Indole Synthesis

Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline (or related halide) and a disubstituted alkyne.[13] This reaction is highly versatile, allowing for the synthesis of a wide variety of substituted indoles.[13][14]

Causality of Reagents: The choice of a palladium catalyst is critical for facilitating the oxidative addition into the aryl-halide bond. The alkyne then undergoes migratory insertion, followed by reductive elimination to form the indole ring. The base is required to neutralize the HX generated. Recent modifications have explored more economical nickel catalysts.[15][16]

Hegedus Indole Synthesis

The Hegedus synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[17][18][19] The reaction proceeds via an intramolecular aminopalladation of the olefin. A stoichiometric amount of Pd(II) is typically required, though catalytic versions employing a co-oxidant (like benzoquinone) have been developed.[17] This method is particularly useful for synthesizing indoles with specific substitution patterns derived from the alkenyl aniline precursor.

Other Key Syntheses

Several other methods are crucial for accessing specific indole substitution patterns.

| Synthesis Method | Starting Materials | Key Features & Rationale |

| Leimgruber-Batcho | o-Nitrotoluene, Dimethylformamide dimethyl acetal (DMFDMA) | Forms an enamine which is then reductively cyclized. Excellent for producing unsubstituted indole at C2/C3.[10] |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Base-catalyzed condensation followed by reductive cyclization. Good for synthesizing indole-2-carboxylic acids.[10] |

| Bartoli | Nitrobenzene, Vinyl Grignard reagent | Reaction of a nitroarene with three equivalents of a vinyl Grignard reagent. Particularly useful for synthesizing 7-substituted indoles.[10] |

Strategic Functionalization of the Indole Core

Once the indole nucleus is formed, its further substitution is a primary strategy for generating molecular diversity in drug discovery.

C3-Functionalization: Leveraging Inherent Reactivity

As established, the C3 position is the most nucleophilic and readily undergoes electrophilic substitution.[4][20]

-

Friedel-Crafts Acylation: Introduction of an acyl group at C3, typically using an acid anhydride or acyl chloride with a Lewis acid, or under base-catalyzed conditions for N-protected indoles.[2]

-

Mannich Reaction: Reaction with formaldehyde and a secondary amine (e.g., dimethylamine) produces 3-aminomethylindoles, commonly known as gramines, which are versatile synthetic intermediates.[10]

-

Vilsmeier-Haack Reaction: Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at C3, yielding indole-3-carboxaldehyde, a key building block.[6]

-

Michael Addition: Indoles can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds, often catalyzed by Brønsted or Lewis acids.[1]

N-Functionalization: Modulating Properties

Substitution at the N1 position is crucial for tuning the electronic and steric properties of the indole and is often a prerequisite for subsequent reactions.

-

N-Alkylation: Generally achieved by deprotonating the indole with a strong base (e.g., NaH) followed by reaction with an alkyl halide.[10]

-

N-Arylation (Buchwald-Hartwig Amination): A cornerstone of modern cross-coupling chemistry, the palladium-catalyzed Buchwald-Hartwig amination allows for the efficient formation of a C-N bond between the indole nitrogen and an aryl halide.[21][22] This reaction has dramatically expanded the accessibility of N-arylindoles, which are important pharmacophores.[23] The choice of phosphine ligand is critical to the success of this transformation, balancing the rates of oxidative addition and reductive elimination.[21][22]

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of indole.

C-H Functionalization: The Modern Frontier

Directly converting C-H bonds to C-C or C-X bonds is a highly atom-economical and efficient strategy. While C3-functionalization is often facile, modifying the less reactive C2 position and the benzenoid C4-C7 positions has been a significant challenge.[24][25][26] Transition-metal catalysis has provided powerful solutions.[27]

-

C2-Functionalization: Often requires blocking the C3 position or using a directing group on the N1 nitrogen. The directing group coordinates to the metal catalyst, positioning it for selective C-H activation at the adjacent C2 position.[25][27]

-

C4-C7 Functionalization: Selectivity on the benzene ring is notoriously difficult due to the similar reactivity of the C-H bonds.[24][26] Elegant strategies using removable directing groups have been developed to achieve regioselective arylation, alkenylation, and acylation at these positions.[26][27][28] For instance, a ruthenium-catalyzed reaction can achieve C4-functionalization using a suitable directing group.[26][29]

Field-Proven Experimental Protocol: Palladium-Catalyzed Larock Indole Synthesis

This protocol describes a general and reliable method for the synthesis of a 2,3-disubstituted indole, adapted from established Larock indolization procedures.[13][30] This method's trustworthiness stems from its broad substrate scope and reproducible nature.

Objective: To synthesize 2-hexyl-3-phenyl-1H-indole from o-iodoaniline and 1-phenyl-1-octyne.

Materials:

-

o-Iodoaniline (1.0 mmol, 219 mg)

-

1-Phenyl-1-octyne (1.2 mmol, 240 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

-

Triphenylphosphine [PPh₃] (0.1 mmol, 26.2 mg)

-

Sodium Carbonate [Na₂CO₃] (2.5 mmol, 265 mg)

-

Anhydrous N,N-Dimethylformamide (DMF), 5 mL

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Na₂CO₃, Pd(OAc)₂, and PPh₃. Seal the flask with a septum.

-

Evacuation and Backfilling: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The choice of an inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

-

Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Stir the mixture for 10 minutes. Add o-iodoaniline, followed by 1-phenyl-1-octyne via syringe.

-

Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-hexyl-3-phenyl-1H-indole.

Self-Validation: The success of the protocol is validated by characterization of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, which should confirm the expected structure and purity. The yield should be consistent with reported literature values for similar substrates.

Conclusion

The chemistry of substituted indoles is a rich and continuously evolving field. While classical syntheses like the Fischer indolization remain vital, modern transition-metal-catalyzed methods, particularly C-H functionalization and cross-coupling reactions, have revolutionized the way chemists approach the synthesis of complex indole-containing targets. These advanced strategies provide unprecedented control over regioselectivity and functional group tolerance, enabling the rapid generation of diverse molecular libraries for drug discovery and materials science. A thorough understanding of the underlying mechanistic principles—from the stability of intermediates in electrophilic substitution to the catalytic cycles of cross-coupling reactions—is essential for the rational design and successful execution of synthetic routes toward the next generation of innovative indole-based compounds.

References

-

Synthesis of indoles . Organic Chemistry Portal. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review . Bentham Science. [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole . Pharmaguideline. [Link]

-

Useful synthesis of 4-substituted indoles . The Journal of Organic Chemistry. [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies . National Institutes of Health (NIH). [Link]

-

3-Substituted indole: A review . International Journal of Chemical Studies. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole . Chemistry Stack Exchange. [Link]

-

Transition metal-catalyzed C–H functionalizations of indoles . New Journal of Chemistry (RSC Publishing). [Link]

-

Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles . Thieme Chemistry. [Link]

-

Recent advances in the synthesis of indoles and their applications . RSC Publishing. [Link]

-

Fischer indole synthesis . Wikipedia. [Link]

-

Biosynthesis of Fungal Indole Alkaloids . National Institutes of Health (NIH). [Link]

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans . National Institutes of Health (NIH). [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

-

Electrophilic Aromatic Substitution of a BN Indole . National Institutes of Health (NIH). [Link]

-

Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole . ACS Catalysis. [Link]

-

Indole alkaloid . Wikipedia. [Link]

-

Hegedus indole synthesis . Wikipedia. [Link]

-

3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry . RSC Publishing. [Link]

-

C-H Functionalization of indoles and oxindoles through CDC reactions . Organic Chemistry Frontiers. [Link]

-

Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Hegedus indole synthesis . ResearchGate. [Link]

-

Fischer Indole Synthesis . Organic Chemistry Portal. [Link]

-

Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... . ResearchGate. [Link]

-

(PDF) Fischer Indole Synthesis . ResearchGate. [Link]

-

Understanding the electrophilic aromatic substitution of indole . Henry Rzepa's Blog. [Link]

-

Biosynthesis of Alkaloids . Imperial College London. [Link]

-

Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview . National Institutes of Health (NIH). [Link]

-

Recent Progress Concerning the N-Arylation of Indoles . National Institutes of Health (NIH). [Link]

-

Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][31]-Aryl Shift . The Journal of Organic Chemistry. [Link]

-

Hegedus indole synthesis . Semantic Scholar. [Link]

-

Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review . Duke Vertices. [Link]

-

Methods of indole synthesis: Part III (Fischer indole synthesis) . YouTube. [Link]

-

Larock indole synthesis . Wikipedia. [Link]

-

Biosynthesis of Indole alkaloids . YouTube. [Link]

-

Transition metal-Catalyzed C-H Functionalizations of Indoles . ResearchGate. [Link]

-

Versatility in pharmacological actions of 3-substituted indoles . International Journal of Chemical Studies. [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

-

Synthesis of Indole Alkaloids . Encyclopedia MDPI. [Link]

-

Synthesis of Indoles through Larock Annulation: Recent Advances . Research Square. [Link]

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions . RSC Publishing. [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. chemijournal.com [chemijournal.com]

- 3. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 14. Blog Posts [dukevertices.org]

- 15. Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]

- 17. thieme-connect.com [thieme-connect.com]

- 18. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 19. Hegedus indole synthesis | Semantic Scholar [semanticscholar.org]

- 20. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. soc.chim.it [soc.chim.it]

- 26. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Indole synthesis [organic-chemistry.org]

4-Chloro-7-methyl-1H-indole molecular formula and weight

An In-Depth Technical Guide to 4-Chloro-7-methyl-1H-indole: Synthesis, Properties, and Applications

Introduction and Overview

The indole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it a frequent component in molecules designed to interact with biological targets. Among the vast library of functionalized indoles, halogenated derivatives such as this compound represent a particularly valuable class of synthetic intermediates. The presence of a chloro-substituent provides a reactive handle for cross-coupling reactions, while the methyl group can influence steric interactions and metabolic stability.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering an in-depth analysis of this compound. We will cover its fundamental physicochemical properties, propose a robust synthetic methodology grounded in established chemical principles, discuss its characterization, and explore its potential applications as a versatile building block in the synthesis of more complex, biologically active molecules.[5][6]

Physicochemical Properties and Identifiers

A precise understanding of a compound's properties is the foundation of its application in research and development. This compound is a substituted aromatic heterocycle with the key characteristics summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | [7] |

| Molecular Weight | 165.62 g/mol | [7][8] |

| Monoisotopic Mass | 165.0345270 Da | [7] |

| IUPAC Name | This compound | [7] |

| CAS Number | 61258-70-6 | [7] |

| SMILES | CC1=C2C(=C(C=C1)Cl)C=CN2 | [7] |

| Synonyms | 4-Chloro-7-methylindole | [7] |

Synthesis and Mechanistic Insights

The construction of the indole core is a well-trodden area of organic chemistry, with several named reactions available for its synthesis.[9] For a substituted indole like this compound, the Fischer indole synthesis offers a robust and versatile approach, starting from an appropriately substituted phenylhydrazine and a suitable carbonyl compound.

Causality of Method Selection: The Fischer indole synthesis is selected for its reliability and tolerance of a wide range of functional groups on both the hydrazine and carbonyl components. This method allows for the strategic installation of the required chloro and methyl substituents on the phenyl ring of the starting hydrazine, ensuring the desired regiochemistry in the final indole product.

Proposed Synthetic Workflow

The synthesis proceeds via the acid-catalyzed reaction of 3-chloro-6-methylphenylhydrazine with a pyruvate derivative (e.g., sodium pyruvate), followed by cyclization and aromatization to yield the target indole.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. news-medical.net [news-medical.net]

- 5. a2bchem.com [a2bchem.com]

- 6. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]

- 7. This compound | C9H8ClN | CID 24729284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-1-methyl-1H-indole | C9H8ClN | CID 13048759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

Introduction: The Privileged Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Indole Scaffold: Core Characteristics and Applications

The indole nucleus, a planar bicyclic structure featuring a benzene ring fused to a pyrrole ring, stands as one of the most significant heterocyclic motifs in chemistry.[1][2] Its prevalence across a vast array of natural products, pharmaceuticals, and agrochemicals underscores its status as a "privileged scaffold"—a molecular framework that is repeatedly found to provide useful biological activity.[3][4] From the essential amino acid tryptophan to the neurotransmitter serotonin and potent anticancer agents like vincristine, the indole core is central to the function of countless biologically vital molecules.[3][5]

This guide provides a comprehensive technical overview of the indole scaffold, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental structural and electronic properties, explore its characteristic reactivity, detail key synthetic methodologies, and examine its role as a versatile pharmacophore in medicinal chemistry. The narrative emphasizes the causal relationships behind its chemical behavior and experimental protocols, offering field-proven insights grounded in authoritative sources.

Fundamental Properties: Structure, Aromaticity, and Electronics

The unique characteristics of the indole scaffold arise directly from its molecular architecture. It is a planar, aromatic system conforming to Hückel's rule, with a total of 10 π-electrons delocalized across the bicyclic structure.[6] All atoms in the ring system are sp² hybridized, each contributing a p-orbital to the continuous π-system.[6] This delocalization is the source of its thermodynamic stability and dictates its chemical reactivity.

The fusion of the electron-rich pyrrole ring with the stable benzene ring creates a system that is π-excessive, meaning the electron density is higher than in benzene.[6] The lone pair of electrons on the nitrogen atom is integral to the 10 π-electron aromatic system, which significantly reduces the basicity of the nitrogen (pKa of the conjugate acid is approximately -3.5) compared to non-aromatic amines.[6]

Resonance and Electron Distribution

The delocalization of the nitrogen lone pair into the ring system can be visualized through several resonance structures. This distribution of electrons makes the pyrrole portion of the molecule, particularly the C3 position, highly electron-rich and nucleophilic.

Caption: Key resonance contributors of the indole scaffold.

Spectroscopic and Photophysical Properties

Substituents on the indole ring can significantly alter its electronic properties, leading to shifts in its absorption and emission spectra. Generally, electron-withdrawing groups (EWGs) at the 4-position tend to red-shift the maximum absorbance wavelength (λmax), while electron-donating groups (EDGs) cause a blue-shift.[7] This tunability is critical for developing fluorescent probes and other spectroscopic tools based on the indole chromophore, which is famously present in the amino acid tryptophan.[7][8]

Reactivity and Functionalization

The chemistry of indole is dominated by electrophilic aromatic substitution (EAS), a direct consequence of its π-excessive nature.[6] The pyrrole ring is far more reactive than the benzene ring, making it the primary site for chemical modification.

Regioselectivity of Electrophilic Aromatic Substitution: The C3 Preference

The most reactive position for electrophilic attack is overwhelmingly the C3 carbon.[9][10] This preference is not arbitrary; it is a result of the superior stability of the cationic intermediate (Wheland intermediate) formed during the reaction.

-

Attack at C3: When an electrophile attacks the C3 position, the positive charge is delocalized across the C2 atom and the nitrogen atom. Crucially, the resonance structure that places the positive charge on nitrogen is particularly stable because every atom (except hydrogen) has a complete octet of electrons, and the aromaticity of the fused benzene ring remains intact.[6]

-

Attack at C2: Attack at the C2 position leads to an intermediate where the positive charge can be placed on the C3 and nitrogen atoms. However, delocalizing the nitrogen's lone pair to stabilize the charge disrupts the aromatic sextet of the benzene ring, which is energetically unfavorable.[6]